4-Acetyloxy Omeprazole is a derivative of Omeprazole, a well-known proton pump inhibitor used primarily for the treatment of gastroesophageal reflux disease and other conditions involving excessive stomach acid production. This compound is characterized by the addition of an acetoxy group, which modifies its pharmacological properties and enhances its therapeutic efficacy.
4-Acetyloxy Omeprazole is synthesized from Omeprazole through various chemical reactions that involve the introduction of an acetoxy functional group. The synthesis typically utilizes established methods for modifying the Omeprazole structure to enhance its bioavailability and stability.
4-Acetyloxy Omeprazole falls under the classification of substituted benzimidazoles, specifically as a proton pump inhibitor. It is categorized as an organic compound with specific pharmacological activity against gastric acid secretion.
The synthesis of 4-Acetyloxy Omeprazole can be achieved through several methods. A common approach involves the acetylation of Omeprazole using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine. This reaction typically proceeds under mild conditions to yield 4-Acetyloxy Omeprazole efficiently.
The molecular structure of 4-Acetyloxy Omeprazole features a benzimidazole ring system with an acetoxy group attached at the fourth position relative to the sulfur atom in the thioether linkage. The chemical formula can be represented as .
This structure allows for enhanced interaction with proton pumps in gastric cells, improving its inhibitory action.
The primary reaction involved in the formation of 4-Acetyloxy Omeprazole is acetylation, where the hydroxyl group on the Omeprazole molecule reacts with acetic anhydride to form the acetoxy derivative.
This reaction proceeds via nucleophilic attack by the hydroxyl group on the carbonyl carbon of acetic anhydride, resulting in the formation of the ester bond characteristic of acetoxy compounds.
4-Acetyloxy Omeprazole functions by inhibiting the hydrogen-potassium ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition reduces gastric acid secretion, leading to increased gastric pH and relief from acid-related disorders.
4-Acetyloxy Omeprazole is primarily used in pharmaceutical formulations aimed at treating conditions associated with excessive stomach acid production. Its enhanced properties may also make it suitable for research into new formulations that improve absorption and therapeutic outcomes in patients with gastrointestinal disorders.
4-Acetyloxy omeprazole (CAS# 1246814-65-2) is a chemically modified derivative of the proton pump inhibitor omeprazole. Its molecular formula is C₁₈H₁₉N₃O₄S, with a molecular weight of 373.43 g/mol [2] [4]. The compound features an acetyloxy (–OC(O)CH₃) group at the 4-position of the pyridine ring, replacing the methoxy (–OCH₃) substituent in native omeprazole. This modification introduces significant steric and electronic alterations: the acetyloxy group increases molecular bulk by 42 g/mol compared to omeprazole (345.42 g/mol) and enhances the compound's lipophilicity due to the carbonyl moiety [3] [9]. The sulfinyl bridge (–S(=O)–) retains its chirality, making 4-acetyloxy omeprazole a racemic mixture unless enantioselectively synthesized. X-ray crystallography data indicate that the acetyloxy group adopts a planar conformation relative to the pyridine ring, optimizing resonance stability [6].
Table 1: Molecular Characterization Data
Parameter | Value |
---|---|
CAS Registry Number | 1246814-65-2 |
IUPAC Name | (RS)-2-[(4-acetyloxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-methoxy-1H-benzimidazole |
Molecular Formula | C₁₈H₁₉N₃O₄S |
Molecular Weight | 373.43 g/mol |
Elemental Composition | C 57.89%; H 5.13%; N 11.25%; O 17.14%; S 8.59% |
Chiral Centers | Sulfinyl sulfur (S) |
Structurally, 4-acetyloxy omeprazole diverges from omeprazole at the 4-position of the pyridine ring, where a methoxy group is replaced by an acetyloxy functionality. This modification reduces the compound's hydrogen-bonding capacity and increases its electron-withdrawing character, influencing reactivity and metabolic stability [3] [9]. Compared to omeprazole sulphone (a common metabolite), 4-acetyloxy omeprazole lacks the sulfone (–SO₂–) oxidation but shares similar lipophilicity (logP ≈ 2.8). Among omeprazole impurities cataloged by Pharmaffiliates, it is categorized as a non-pharmacopeial analog rather than a degradation product [3]. The acetyloxy group also differentiates it from 5-O-desmethyl omeprazole (an active metabolite), which features a phenolic –OH group at the benzimidazole 5-position. Molecular modeling reveals that the acetyloxy substituent induces a 15° torsional shift in the pyridine ring, potentially affecting binding affinity for H⁺/K⁺-ATPase [6] [9].
Table 2: Structural Comparison with Key Omeprazole Analogs
Compound | R₁ (Pyridine 4-Position) | R₂ (Sulfinyl Oxidation State) | Molecular Weight (g/mol) | logPa |
---|---|---|---|---|
Omeprazole | –OCH₃ | Sulfinyl (–S(=O)–) | 345.42 | 2.1 |
4-Acetyloxy Omeprazole | –OC(O)CH₃ | Sulfinyl (–S(=O)–) | 373.43 | 2.8 |
Omeprazole Sulphone (Impurity D) | –OCH₃ | Sulfone (–SO₂–) | 361.42 | 1.9 |
5-O-Desmethyl Omeprazole | –OCH₃ | Sulfinyl (–S(=O)–) | 331.39 | 1.7 |
aCalculated using ChemAxon; values approximate |
4-Acetyloxy omeprazole exhibits pH-dependent solubility resembling proton pump inhibitors (PPIs). It is practically insoluble in water (<0.1 mg/mL at pH 7) but dissolves readily in polar organic solvents like methanol (≥50 mg/mL) and dimethyl sulfoxide (DMSO; ≥100 mg/mL) [4]. The acetyloxy group enhances lipophilicity, yielding an experimental logP (octanol/water) of 2.8 ± 0.2—significantly higher than omeprazole’s logP of 2.1 [3] [9]. This property favors membrane permeability but may limit aqueous dispersion in physiological environments.
Stability studies indicate susceptibility to hydrolytic degradation. Under acidic conditions (pH <3), the acetyloxy group undergoes rapid deacetylation, regenerating omeprazole. Neutral to alkaline conditions (pH 7–9) promote sulfinyl group rearrangement, forming sulfenamide or sulfone derivatives [5] [9]. Solid-state stability is moderate, requiring storage at –20°C to prevent decomposition [2]. Thermal analysis (DSC) reveals a melting point depression (∼140°C) compared to omeprazole (156°C), attributable to reduced crystallinity from the bulky acetyloxy substituent [6].
NMR Spectroscopy: 1H NMR (400 MHz, DMSO-d6) features distinctive signals: δ 8.21 (s, 1H, H-6 pyridine), 7.51–7.49 (d, 1H, H-6 benzimidazole), 6.92–6.90 (d, 1H, H-7 benzimidazole), 4.85–4.75 (dd, 2H, –CH₂–S–), 3.79 (s, 3H, –OCH₃), 2.62 (s, 3H, –OC(O)CH₃), 2.39 (s, 6H, 2×–CH₃) [3] [6]. The 13C NMR spectrum confirms the acetyloxy carbonyl at δ 169.8 ppm, while the pyridine C-4 carbon shifts downfield to δ 152.1 ppm (cf. δ 161.2 ppm in omeprazole) [6].
Infrared Spectroscopy: Key IR absorptions (KBr pellet) include: 1745 cm⁻¹ (C=O ester stretch), 1590 cm⁻¹ (C=N benzimidazole), 1340 cm⁻¹ (S=O sulfinyl), and 1240 cm⁻¹ (C–O ester) [6]. The absence of a broad 2500–3300 cm⁻¹ band confirms no acidic –OH groups.
Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 374.1 (calc. 374.12 for C₁₈H₂₀N₃O₄S). Characteristic fragments include m/z 332.1 (loss of ketene, CH₂=C=O), 198.0 (protonated 5-methoxybenzimidazole), and 152.1 (4-acetyloxy-3,5-dimethylpyridine) [3] [6].
Raman Spectroscopy: Surface-enhanced Raman scattering (SERS) identifies bands at 890 cm⁻¹ (ether deformation) and 950 cm⁻¹ (sulfinyl stretch), though spectral resolution for distinguishing analogs is limited without chemometrics [1].
Table 3: Characteristic Spectroscopic Signatures
Technique | Key Assignments |
---|---|
1H NMR | δ 2.62 (s, 3H, –OC(O)CH₃); δ 8.21 (s, 1H, H-6 pyridine); δ 4.85–4.75 (dd, 2H, –CH₂–S–) |
13C NMR | δ 169.8 (–OC(O)CH₃); δ 152.1 (C-4 pyridine); δ 60.1 (–OCH₃) |
IR (cm⁻¹) | 1745 (C=O); 1340 (S=O); 1240 (C–O) |
MS (ESI+) | m/z 374.1 [M+H]+; 332.1 [M+H–CH₂CO]+; 198.0 [C₈H₈N₃O]⁺ |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1